Product packaging for DC-52 citrate(Cat. No.:)

DC-52 citrate

Cat. No.: B1234029
M. Wt: 522.5 g/mol
InChI Key: MTZMRPGOPJFNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DC-52 citrate is a chemical reagent provided strictly for research use in laboratory settings. It is not for diagnostic, therapeutic, or any personal use. Researchers investigating novel antitumor agents may find interest in this compound, as the DC-52 moiety has been identified in scientific literature as a novel antitumor antibiotic originating from Streptomyces melanovinaceus . The citrate salt form typically enhances stability and solubility in aqueous solutions, which can be advantageous for in vitro assay development. Handling of this material should be conducted by trained professionals in accordance with all applicable local and international regulations. Ensure proper safety protocols are followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30N2O11 B1234029 DC-52 citrate

Properties

Molecular Formula

C24H30N2O11

Molecular Weight

522.5 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid

InChI

InChI=1S/C18H22N2O4.C6H8O7/c1-19-12-7-10(18(21)22)16(19)11-6-9-4-3-5-14(23-2)15(9)13-8-24-17(12)20(11)13;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,10-13,16-17H,6-8H2,1-2H3,(H,21,22);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

MTZMRPGOPJFNLW-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC(C1C3CC4=C(C5N3C2OC5)C(=CC=C4)OC)C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

D 52
D-52
isoquinocarcin
KW 2152
KW-2152
quinocarcin
quinocarmycin
quinocarmycin citrate

Origin of Product

United States

Mechanistic Investigations of Dc 52 Citrate S Biological Action

Elucidation of Molecular Targets

Citrate (B86180) exerts its biological effects by directly interacting with and modulating the activity of specific proteins, particularly enzymes that are at critical junctures of metabolic pathways.

Citrate's function as a signaling molecule is predicated on its ability to bind to specific proteins, inducing conformational changes that alter their activity. This binding is a key mechanism for the feedback regulation of metabolic pathways. For instance, citrate is known to interact with and regulate citrate synthase, the enzyme that catalyzes its own formation in the Krebs cycle. biorxiv.org The binding of citrate to allosteric sites on key glycolytic enzymes is a primary mechanism through which it controls metabolic flux. nih.govmdpi.com In some bacterial systems, specific citrate receptors like the sensor histidine kinase CitA have been identified, which bind citrate to initiate a two-component signal transduction pathway. oup.comacs.org

Protein TargetType of InteractionFunctional ConsequenceSource
Phosphofructokinase-1 (PFK1)Allosteric BindingInhibition of enzyme activity, reducing glycolytic rate. nih.govfrontiersin.orgnih.gov
Citrate Synthase (CS)Feedback InhibitionDownregulation of the TCA cycle by inhibiting the MDH-CS complex formation. biorxiv.org
ATP-Citrate Lyase (ACLY)Substrate BindingCleavage of citrate to produce cytosolic acetyl-CoA and oxaloacetate. mdpi.com
CitA (Bacterial Sensor Kinase)Ligand BindingActivation of a two-component signal transduction pathway. oup.comacs.org

As a critical metabolic regulator, citrate directly modulates the activity of several key enzymes. Its most well-documented role is as a potent allosteric inhibitor of phosphofructokinase-1 (PFK1) and phosphofructokinase-2 (PFK2), which are rate-limiting enzymes in glycolysis. nih.govmdpi.comfrontiersin.org By inhibiting these enzymes, high levels of cytosolic citrate effectively put a brake on the glycolytic pathway, a classic example of feedback inhibition. frontiersin.orgoncotarget.com This inhibition is a key reason that rapidly proliferating cancer cells, which rely on glycolysis, maintain low intracellular citrate levels. nih.gov Conversely, citrate acts as an activator for enzymes in anabolic pathways. For example, it promotes the activity of acetyl-CoA carboxylase (ACC), the first committed step in fatty acid synthesis. nih.govmdpi.com

EnzymeEffectPathway AffectedMechanismSource
Phosphofructokinase-1 (PFK1)InhibitionGlycolysisAllosteric inhibition. A Ki value of 1.5 mM has been reported for the native enzyme from Aspergillus niger. nih.govnih.govresearchgate.net
Phosphofructokinase-2 (PFK2)InhibitionGlycolysisDirect allosteric inhibition. nih.govfrontiersin.org
Pyruvate Kinase (PK)Inhibition (Indirect)GlycolysisIndirectly inhibited due to decreased levels of its activator, fructose-1,6-bisphosphate. frontiersin.org
Pyruvate Dehydrogenase (PDH)InhibitionTCA CycleInhibited by mitochondrial citrate. frontiersin.org
Acetyl-CoA Carboxylase (ACC)ActivationFatty Acid SynthesisAllosteric activation, promoting the conversion of acetyl-CoA to malonyl-CoA. nih.govmdpi.com
Fructose-1,6-bisphosphatase (FBPase)ActivationGluconeogenesisEnhances the activity of this key gluconeogenic enzyme. nih.govmdpi.com

Cellular Pathway Modulation

Through its influence on specific molecular targets, citrate modulates major cellular pathways, coordinating the cell's metabolic state with its signaling networks and homeostatic needs.

Citrate serves as a crucial checkpoint linking carbohydrate metabolism with lipid synthesis. High cytosolic concentrations of citrate signal an energy-replete state, leading to the suppression of catabolic pathways like glycolysis and the TCA cycle. researchgate.netresearchgate.net Metabolic profiling studies have confirmed that treatment with citrate suppresses both glycolysis and the tricarboxylic acid cycle in tumor cells. researchgate.netresearchgate.net This occurs primarily through the inhibition of PFK1 and PFK2. frontiersin.orgresearchgate.net Concurrently, citrate that is exported from the mitochondria is cleaved by ATP-citrate lyase into acetyl-CoA, which is then used as the primary building block for the de novo synthesis of fatty acids. frontiersin.orgresearchgate.netnih.gov This effectively reroutes carbon from glucose breakdown towards anabolic processes.

Beyond its metabolic roles, citrate has been shown to modulate key signal transduction pathways that govern cell growth, proliferation, and survival. Research indicates that citrate can act on the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway. researchgate.netmdpi.com Studies in lung tumor cells demonstrated that citrate treatment inhibits the phosphorylation of IGF-1R. researchgate.netmdpi.com This upstream inhibition leads to a cascade of downstream effects, including the inhibition of AKT phosphorylation. researchgate.net Furthermore, citrate treatment leads to the activation of the tumor suppressor PTEN (Phosphatase and Tensin Homolog), a key negative regulator of the PI3K/AKT pathway. researchgate.netmdpi.com The activation of PTEN contributes to an increase in the expression of phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2a), suggesting that citrate influences this critical signaling axis involved in protein synthesis and stress response. researchgate.netresearchgate.netmdpi.com

Citrate metabolism is integral to maintaining cellular homeostasis, particularly through its roles in redox balance and as a source of biosynthetic precursors.

Redox Balance: The transport of citrate out of the mitochondria, mediated by the mitochondrial citrate carrier (SLC25A1), is essential for maintaining cellular redox homeostasis. frontiersin.org In the cytosol, citrate is converted to isocitrate, which is then acted upon by isocitrate dehydrogenase to produce NADPH. This cytosolic pool of NADPH is a critical reducing equivalent required to regenerate antioxidants like glutathione, thus protecting the cell from oxidative stress. frontiersin.org Inhibition of the citrate carrier can disrupt this process and compromise the cell's ability to manage reactive oxygen species (ROS). frontiersin.org

ATP-citrate lyase (ACLY) activity: The enzyme ATP-citrate lyase (ACLY) is a central player in cellular homeostasis, linking mitochondrial metabolism with cytosolic biosynthetic processes. acs.org It catalyzes the conversion of citrate and coenzyme A into acetyl-CoA and oxaloacetate in the cytosol. biorxiv.org The acetyl-CoA produced by ACLY is vital for two major anabolic processes: de novo lipogenesis for membrane production and protein acetylation, including histone acetylation. acs.orgembopress.org Histone acetylation is a key epigenetic modification that regulates gene expression, thereby allowing citrate metabolism to influence the cell's transcriptional landscape and long-term function. embopress.org The activity of ACLY itself can be regulated by signaling pathways, such as through phosphorylation and activation by Akt, creating a direct link between growth factor signaling and anabolic metabolism. nih.gov

Effects on Cellular Processes

DC-52 citrate has demonstrated significant antitumor activity, indicating a direct role in the regulation of cell growth and proliferation. Research has specifically evaluated its efficacy against murine leukemia P-388 cells. In these studies, the antitumor effect was measured by comparing the survival time of treated mice to that of a control group (T/C%).

A patent for a salt of DC-52 reports on the antitumor activity of this compound. medchemexpress.com In an in vivo experiment using CDF1 male mice inoculated with leukemia P-388 cells, this compound was administered intraperitoneally on days 1, 5, and 9 after tumor inoculation. The results, detailed in the table below, show a dose-dependent inhibition of tumor growth. medchemexpress.com The parent compound, DC-52, is known to be an antibiotic with antitumor properties, produced by the microorganism Streptomyces melanovinaceus. medchemexpress.com The citrate salt was developed to improve the stability of the parent compound. medchemexpress.com

Table 1: Antitumor Effect of this compound on Leukemia P-388 in Mice

Dosage (mg/kg) Antitumor Effect (T/C %)
1.25 162
0.63 143
0.31 125
0.16 114

Data sourced from patent EP0157126A1. T/C % represents the percentage of the median survival time of the treated group over the control group.

Based on the available scientific and patent literature, there are no specific research findings detailing the effects of this compound on the induction of cellular differentiation.

Currently, there is no specific information available in the reviewed literature that describes the mechanisms by which this compound may modulate apoptotic or necrotic processes in cells. While its antitumor activity implies the induction of cell death, the specific pathways (apoptosis or necrosis) have not been elucidated for the citrate salt.

Preclinical Investigation of Dc 52 Citrate

In Vitro Research Models

Mammalian Cell Line Studies (e.g., A549 lung cancer cells, Ras-driven lung tumors, Her2/Neu-driven breast cancer models, Pan02 xenografts)

DC-52 citrate (B86180), also known as quinocarcin (B1679961) citrate (KW2152), has demonstrated inhibitory activity against various cancer cell lines. nih.govresearchgate.net While specific studies on A549 lung cancer cells using DC-52 citrate are not detailed in the available research, its citrate salt, KW2152, has been noted for its inhibitory action against non-small cell lung cancer, a category to which A549 belongs. caltech.edu

Research on the broader effects of citrate administration has shown significant tumor growth inhibition in several preclinical models. In mouse models, oral citrate treatment led to the regression of Ras-driven lung tumors, Her2/Neu-driven breast cancers, and syngeneic pancreatic tumors (Pan02). mdpi.comresearchgate.netnih.govaacrjournals.org These studies indicated that citrate can induce tumor cell differentiation. mdpi.comresearchgate.netnih.govaacrjournals.org For instance, in Ras-driven lung tumors, citrate treatment resulted in a notable reduction in the tumor area and induced differentiation, as indicated by increased E-cadherin expression. researchgate.netresearchgate.net Similarly, in the Her2/Neu-driven breast cancer model, citrate treatment significantly reduced tumor growth. nih.gov In Pan02 xenografts, citrate administration also markedly suppressed tumor growth. mdpi.comnih.gov It is important to note that these findings are for general citrate administration, and further research is needed to specifically attribute these effects to this compound.

KW2152 has shown growth inhibitory activity against various cultured human tumor cells, including some gastric and colon carcinomas, in addition to its effects on murine tumor cells. psu.edunih.gov

Table 1: Summary of In Vitro Mammalian Cell Line Studies on Citrate

Cell/Tumor ModelKey FindingsCitation
A549 lung cancer cells Citrate administration inhibited tumor growth and increased sensitivity to cisplatin (B142131). mdpi.comresearchgate.netresearchgate.netresearchgate.net mdpi.comresearchgate.netresearchgate.netresearchgate.net
Ras-driven lung tumors Citrate treatment regressed tumors, induced differentiation, and increased T-cell infiltration. mdpi.comresearchgate.netaacrjournals.orgresearchgate.net mdpi.comresearchgate.netaacrjournals.orgresearchgate.net
Her2/Neu-driven breast cancer Citrate treatment significantly reduced tumor growth and induced differentiation. mdpi.comresearchgate.netnih.gov mdpi.comresearchgate.netnih.gov
Pan02 xenografts Citrate administration markedly suppressed pancreatic tumor growth. mdpi.comresearchgate.netaacrjournals.orgnih.gov mdpi.comresearchgate.netaacrjournals.orgnih.gov

Microbial Strain Studies (e.g., Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae)

The antibiotic DC-52 has demonstrated activity against several microbial strains. Research indicates its effectiveness against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. psu.eduresearchgate.net It is also active against Klebsiella pneumoniae. psu.eduresearchgate.net However, it is noted to be inactive against most Gram-negative bacteria. researchgate.net

Table 2: Antimicrobial Activity of DC-52

Microbial StrainActivityCitation
Bacillus subtilis Active psu.eduresearchgate.net
Staphylococcus aureus Active psu.eduresearchgate.net
Klebsiella pneumoniae Active psu.eduresearchgate.net
Most Gram-negative bacteria Inactive researchgate.net

Immune Cell Functional Assays (e.g., Macrophage and Dendritic Cell effector function, T cell differentiation)

Studies on the effects of citrate have provided insights into its role in modulating immune cell functions. In preclinical models of Ras-driven lung tumors and Her2/Neu-driven breast tumors, treatment with citrate was associated with a significant increase in tumor-infiltrating T lymphocytes. mdpi.comresearchgate.net This suggests a potential role for citrate in enhancing anti-tumor immune responses. researchgate.net

Metabolic studies have highlighted that citrate is an important metabolite for the effector functions of macrophages and dendritic cells (DCs). nih.govfrontiersin.orgexlibrisgroup.comresearchgate.net The export of citrate from the mitochondria and its subsequent metabolism in the cytoplasm are linked to macrophage and DC activation. nih.govfrontiersin.org Furthermore, research on sodium citrate has shown that it can modulate T cell exhaustion and differentiation by inhibiting certain signaling pathways, which may improve the persistence and efficacy of CAR-T cells. nih.govfrontiersin.orgresearchgate.net While these findings point to the immunomodulatory potential of citrate, direct studies confirming these specific effects for this compound are not extensively available.

Endothelial Cell Functional Assays (e.g., Hyperglycemia-induced inflammation models)

In the context of endothelial cells, citrate has been shown to have protective effects in models of hyperglycemia-induced inflammation. Studies have demonstrated that citrate treatment can reduce endothelial cell death and inflammation under high glucose conditions. nih.govresearchgate.net Specifically, the addition of citrate was found to decrease hyperglycemia-induced apoptosis and necrosis of endothelial cells. nih.govresearchgate.net It also reduced the expression of inflammatory markers, suggesting a potential to mitigate endothelial dysfunction associated with diabetic conditions. nih.govresearchgate.net However, direct experimental evidence linking this compound specifically to these endothelial functional assays is not present in the reviewed literature.

In Vivo Research Models

Mouse Leukemia Models (e.g., P388)

This compound, under its designation KW2152, has been extensively studied in murine leukemia models, particularly the P388 leukemia model. psu.edunih.gov In studies involving mice with P388 leukemia, KW2152 demonstrated significant efficacy, leading to an increase in life span of over 80%. nih.gov The antitumor activity was found to be dependent on the administration schedule, with daily administration proving most effective. nih.gov

The 50% inhibitory concentrations (IC50) for KW2152 against P388 leukemia cells in vitro were determined to be 5.3 x 10⁻⁶ M after a 1-hour exposure and 1.1 x 10⁻⁷ M after a 72-hour exposure. psu.edu In vivo, KW2152 also showed activity against adriamycin-resistant (P388/ADM) and mitomycin C-resistant (P388/MMC) P388 leukemia. psu.edu

Table 3: In Vivo and In Vitro Activity of this compound (KW2152) against P388 Leukemia

ModelFindingCitation
P388 Leukemia (in vivo) Increase in life span of >80%. nih.gov
P388 Leukemia Cells (in vitro) IC50 of 5.3 x 10⁻⁶ M (1 hr exposure). psu.edu
P388 Leukemia Cells (in vitro) IC50 of 1.1 x 10⁻⁷ M (72 hr exposure). psu.edu
P388/ADM & P388/MMC (in vivo) Caused prolongation of life span. psu.edu

Genetic Tumor Models

The preclinical efficacy of citrate has been evaluated in various genetic tumor models, demonstrating its potential to inhibit tumor growth and progression.

Ras G12D Mice:

In a genetic model of lung cancer driven by the Ras G12D mutation, administration of citrate led to the regression of lung tumors. nih.govresearchgate.net Further investigation revealed that citrate treatment induced tumor cell differentiation, as indicated by increased expression of E-cadherin. researchgate.net Imaging studies using CT scans confirmed a reduction in tumor volume in Ras-driven lung tumors following citrate therapy. researchgate.net

Her2/Neu-driven Breast Cancer Models:

The effect of citrate on tumor growth was also examined in a Her2/Neu-driven genetically engineered mouse model (GEMM) of breast cancer. nih.govresearchgate.net Citrate treatment significantly reduced the growth of breast tumors in this model. nih.gov Histological analysis showed that citrate appeared to induce tumor differentiation, evidenced by the formation of tubules. nih.gov Additionally, citrate treatment led to the activation of caspase-8 in the tumor tissue, consistent with the induction of apoptosis. nih.gov

Pan02 Xenografts:

The antitumor effects of citrate were further demonstrated in a syngeneic pancreatic tumor model using Pan02 xenografts. nih.govresearchgate.net Treatment with citrate was found to inhibit the growth of these pancreatic tumors. nih.govresearchgate.net

Table 1: Summary of this compound Effects in Genetic Tumor Models

Model Key Findings Reference
Ras G12D Mice (Lung Cancer) Regressed lung tumors, induced tumor cell differentiation (increased E-cadherin), reduced tumor volume. nih.govresearchgate.net
Her2/Neu-driven Breast Cancer Reduced breast tumor growth, induced tumor differentiation (tubule formation), activated caspase-8. nih.gov
Pan02 Xenografts (Pancreatic Cancer) Inhibited tumor growth. nih.govresearchgate.net

Organ-Specific Disease Models

Polycystic Kidney Disease (PKD) Models:

Research in rat models of polycystic kidney disease (PKD) has shown that administration of citrate can ameliorate disease progression. physiology.org In juvenile Cy/+ rats, a model for PKD, supplementation with citrate was effective in decreasing markers of cystic disease. physiology.org Furthermore, in adult rats with established cystic disease, a combination of β-hydroxybutyrate (BHB) and citrate led to partial disease regression by inhibiting cyst formation and kidney injury. physiology.org Studies suggest that citrate may work by preventing the formation of microcrystals within kidney tubules, which can trigger cyst formation. physiology.org Lower levels of urinary citrate have been correlated with increased disease severity in patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD). jci.org

Table 2: Effects of Citrate in Polycystic Kidney Disease Models

Model Key Findings Reference
Juvenile Cy/+ rats Decreased markers of cystic disease. physiology.org
Adult Cy/+ rats Partial disease regression, inhibition of cyst formation and kidney injury (in combination with BHB). physiology.org

Combinatorial Research Strategies

Synergistic Effects with Established Research Agents

Cisplatin:

Preclinical studies have explored the combination of citrate with the established chemotherapeutic agent cisplatin. In a study using A549 lung cancer xenografts, the combination of citrate and cisplatin resulted in an additional benefit in inhibiting tumor growth compared to either agent alone. nih.govresearchgate.net This suggests a synergistic or additive effect between citrate and cisplatin in this cancer model. nih.govresearchgate.net The rationale for this combination is to enhance the anti-tumor efficacy and potentially overcome resistance to conventional chemotherapy. mdpi.commdpi.com

Table 3: Combinatorial Effect of Citrate with Cisplatin

Cancer Model Combination Agent Key Finding Reference
A549 Lung Cancer Xenografts Cisplatin Enhanced inhibition of tumor growth compared to monotherapy. nih.govresearchgate.net

Structural Activity Relationship Sar Studies of Dc 52 Citrate and Analogs

Identification of Key Structural Moieties for Biological Activity

The cryptophycin (B1240208) scaffold is comprised of four distinct building blocks, designated as units A, B, C, and D. SAR studies have revealed that specific structural features within each unit are critical for the high cytotoxicity of these compounds. nih.govnih.gov

Unit A: The Critical Role of the Epoxide and Phenyl Ring Substitution

Unit A features a styrenic-like fragment containing a crucial β-epoxide ring. core.ac.uk This epoxide is widely considered essential for the potent biological activity of cryptophycins. core.ac.ukaacrjournals.org While it does not form a covalent bond with its target protein, tubulin, its presence and correct (R,R)-stereochemistry are paramount for high-affinity binding. nih.govcore.ac.uk Analogs where the epoxide is replaced by other electrophilic groups, such as enones or ynones, have shown a significant drop in activity, underscoring the unique importance of the oxirane ring. nih.gov

Modifications to the phenyl ring within unit A have been extensively explored to enhance properties like aqueous solubility. Substitutions are generally well-tolerated, with some analogs exhibiting potency equal to or greater than DC-52. nih.govcore.ac.uk The position of the substituent on the phenyl ring influences activity, with meta and para positions being more favorable than the sterically hindered ortho position. nih.gov For instance, analogs with 3-methyl or 3,4-dimethyl substitutions on the phenyl ring retain high potency. nih.gov However, the introduction of polar, ionizable groups to improve solubility can sometimes lead to the compounds becoming substrates for multidrug resistance transporters like P-glycoprotein, which can reduce their efficacy in resistant cancer cells. aacrjournals.org

Unit B: The Influence of the Chlorinated D-Tyrosine Derivative

Unit C: The Impact of the β-Amino Acid

Unit C is a β-amino acid. In the case of DC-52 (cryptophycin-52), this unit is a gem-dimethyl derivative of the β-homoalanine found in the parent compound, cryptophycin-1. nih.govgoogle.com This gem-dimethyl substitution is a key structural difference and was introduced to enhance metabolic stability, particularly against in vivo hydrolysis of the adjacent ester bond, which was a liability in earlier analogs. researchgate.net

Unit D: The Leucic Acid Moiety

Unit D is a leucic acid residue. This part of the molecule has been identified as a suitable position for modifications, particularly for the attachment of linkers in the development of antibody-drug conjugates (ADCs), without drastically compromising the compound's intrinsic activity. nih.gov

Chemical Modification and Derivatization Strategies for Activity Enhancement

A primary goal of chemical modification of the DC-52 scaffold has been to improve its therapeutic index by enhancing potency, increasing aqueous solubility, and overcoming multidrug resistance.

One key strategy has been the synthesis of chlorohydrin derivatives. The conversion of the vital epoxide in unit A to its corresponding chlorohydrin, as seen in cryptophycin-55 (B1255067), creates a prodrug form. core.ac.ukaacrjournals.org These chlorohydrins can be converted back to the active epoxide form in vivo and often exhibit improved formulation properties. core.ac.uk Further esterification of the chlorohydrin with glycine (B1666218) (e.g., cryptophycin-55 glycinate) can provide enhanced protection of the macrocycle from hydrolysis. mdpi.com

Another significant derivatization involves the replacement of the epoxide moiety altogether. In a remarkable discovery, a des-epoxy analog incorporating a 4-methyl pyrazole (B372694) ring in unit A was synthesized. nih.gov This analog displayed exceptionally high potency, with IC50 values in the single-digit picomolar range, rivaling or even exceeding that of DC-52. nih.gov This finding challenged the long-held belief that the epoxide was an absolute requirement for high activity and opened new avenues for analog design.

The table below presents a selection of DC-52 analogs and their reported biological activities, illustrating the impact of various chemical modifications.

CompoundModificationCell LineIC50 (nM)Reference
DC-52 (Cryptophycin-52)-CCRF-CEM0.022 nih.gov
Cryptophycin-55Unit A: Epoxide → ChlorohydrinCCRF-CEM0.05 nih.gov
Analog 9Unit A: 3-methylphenylCCRF-CEM0.15 nih.gov
Analog 13Unit A: 3,4-dimethylphenylCCRF-CEM0.05 nih.gov
Analog 16bUnit A: 2,5-dimethylphenylCCRF-CEM2 nih.gov
Unit B Analog (p-OH)Unit B: p-OCH3 → p-OHCCRF-CEM0.52 nih.gov
Unit B Analog (p-NMe2)Unit B: p-OCH3 → p-N(CH3)2CCRF-CEM0.054 nih.gov
Analog 16hUnit A: Epoxide → 4-methyl pyrazoleHCT-1160.008 (8 pM) nih.gov

Mechanistic Insights from Structure-Function Correlations

The potent antiproliferative activity of DC-52 and its analogs stems from their ability to bind to tubulin, the protein subunit of microtubules. nih.gov This interaction disrupts microtubule dynamics, which are essential for the formation and function of the mitotic spindle during cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govaacrjournals.org

High-resolution cryo-electron microscopy and X-ray crystallography studies have provided profound insights into how these compounds interact with their target. nih.govnih.govresearchgate.net DC-52 binds primarily to a site on β-tubulin at the interface between two tubulin dimers. nih.gov This binding site partially overlaps with that of another class of microtubule inhibitors, the maytansinoids, but is distinct from the colchicine (B1669291) and taxane (B156437) binding sites. nih.govnih.gov

The binding of DC-52 induces a conformational change in the tubulin dimer, causing it to adopt a curved structure that is incompatible with the straight lattice of a normal microtubule. nih.govcore.ac.uk This induced curvature explains the compound's ability to inhibit both the polymerization and depolymerization of microtubules. nih.govresearchgate.net Even at substoichiometric concentrations, the binding of a few molecules to the ends of microtubules is sufficient to "cap" them and suppress their dynamic instability. nih.govcore.ac.uk

The structural data rationalizes the SAR findings. The critical epoxide of unit A is oriented towards asparagine 99 of β-tubulin, while the adjacent methyl group fits into a hydrophobic pocket. nih.gov The aromatic ring of unit B engages in a pi-pi stacking interaction with phenylalanine 394 of β-tubulin. nih.gov

The exceptional potency of the des-epoxy pyrazole analog can be understood through computational docking studies. mdpi.combeilstein-journals.org Although lacking the epoxide, the pyrazole ring itself can form crucial interactions within the binding pocket. It is proposed that the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, potentially mimicking the interaction of the epoxide oxygen. This, combined with favorable hydrophobic and aromatic interactions of the pyrazole ring system, compensates for the loss of the epoxide, allowing the analog to maintain a high binding affinity for tubulin and, consequently, its remarkable potency. nih.govbeilstein-journals.org More recent studies have even identified a second, lower-affinity binding site for cryptophycins on β-tubulin, involving the T5-loop, which may contribute to their complex mechanism of action. nih.govresearchgate.netnih.gov

Analytical Methodologies for Dc 52 Citrate Research

Chromatographic Techniques for Detection and Quantification in Biological Matrices (e.g., HPLC, LC-MS, GC-MS)

No research data is available detailing the use of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) for the detection and quantification of "DC-52 citrate" in any biological matrix.

Spectroscopic Approaches for Structural Confirmation and Interaction Studies (e.g., NMR, HRMS)

There are no published studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy or High-Resolution Mass Spectrometry (HRMS) for the structural confirmation or analysis of interactions involving "DC-52 citrate (B86180)."

Biosensor Development for In Vitro and In Vivo Monitoring

The scientific literature contains no information on the development or application of biosensors for the in vitro or in vivo monitoring of "this compound."

Advanced Metabolic Profiling and Flux Analysis in Research Models

No data exists on the use of metabolic profiling or metabolic flux analysis to study "this compound" in any research models.

Broader Context of Citrate in Biological Systems As a Framework for Dc 52 Citrate Research

Citrate (B86180) as a Metabolic Regulator in Cellular Processes

Citrate serves as a critical sensor of cellular energy status and a key regulator of metabolic pathways. nih.govmdpi.com Produced in the mitochondria from the condensation of acetyl-CoA and oxaloacetate, its concentration dictates the flow of substrates through various biochemical reactions. nih.govresearchgate.net When cellular energy levels are high, citrate accumulates and is exported from the mitochondria to the cytosol via the mitochondrial citrate carrier (CIC). nih.govfrontiersin.org

In the cytosol, citrate exerts significant regulatory effects:

Inhibition of Glycolysis: High levels of cytosolic citrate allosterically inhibit key glycolytic enzymes, including phosphofructokinase-1 (PFK1) and phosphofructokinase-2 (PFK2). nih.govmdpi.com This feedback mechanism slows down glucose breakdown when the cell has an adequate energy supply. nih.gov

Promotion of Fatty Acid Synthesis: Cytosolic citrate is cleaved by ATP-citrate lyase (ACLY) to produce acetyl-CoA and oxaloacetate. mdpi.comnih.gov This acetyl-CoA is the primary building block for the synthesis of fatty acids and cholesterol, essential components for membrane biogenesis, particularly in proliferating cells. nih.govfrontiersin.org

Stimulation of Gluconeogenesis: Citrate can enhance gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, by activating fructose-1,6-bisphosphatase. nih.govresearchgate.net

This dual role as both a substrate for anabolic pathways and a modulator of catabolic reactions underscores citrate's central importance in maintaining metabolic homeostasis. nih.gov

Table 1: Regulatory Roles of Cytosolic Citrate on Key Metabolic Enzymes

EnzymeMetabolic PathwayEffect of CitrateReference
Phosphofructokinase-1 (PFK1)GlycolysisInhibition nih.govmdpi.com
Phosphofructokinase-2 (PFK2)GlycolysisInhibition nih.govmdpi.com
Pyruvate Kinase (PK)GlycolysisIndirect Inhibition mdpi.comfrontiersin.org
Acetyl-CoA Carboxylase (ACC)Fatty Acid SynthesisActivation nih.gov
Fructose-1,6-bisphosphatase (FBPase)GluconeogenesisActivation nih.govresearchgate.net

Roles of Citrate in Immune Cell Function and Metabolic Reprogramming

Immune cells undergo significant metabolic reprogramming upon activation to meet the energetic and biosynthetic demands of mounting an effective response. nih.govahajournals.org Citrate metabolism is central to this process, particularly in innate immune cells like macrophages and dendritic cells (DCs). frontiersin.orgscispace.comsorbonne-nouvelle.fr

Upon activation by inflammatory stimuli, such as lipopolysaccharide (LPS), these cells shift from oxidative phosphorylation towards aerobic glycolysis. ahajournals.org This is accompanied by a disruption in the Krebs cycle, leading to the accumulation of specific metabolites, including citrate and succinate (B1194679). nih.govfrontiersin.org

Key roles of citrate in activated immune cells include:

Fatty Acid Synthesis for Membrane Expansion: Accumulated citrate is exported to the cytosol to fuel the synthesis of fatty acids. This is crucial for the expansion of the endoplasmic reticulum and Golgi apparatus, which is necessary for the production and secretion of inflammatory cytokines and for processes like antigen presentation in DCs. frontiersin.org

Source of Acetyl-CoA for Protein Acetylation: The acetyl-CoA derived from citrate is a substrate for histone and non-histone protein acetylation. nih.govfrontiersin.org Histone acetylation can epigenetically regulate the expression of pro-inflammatory genes, while acetylation of other proteins can modulate their function. frontiersin.org

Production of Inflammatory Mediators: The metabolic pathways downstream of citrate contribute to the production of key inflammatory molecules. nih.gov

Interplay of Citrate with Inflammation and Redox Signaling Pathways

Citrate metabolism is intricately linked with inflammatory signaling and the maintenance of cellular redox balance. nih.govnih.gov The diversion of citrate from the Krebs cycle in activated immune cells directly fuels inflammatory processes. frontiersin.orgnih.gov

Production of Reactive Oxygen Species (ROS) and Nitric Oxide (NO): The breakdown of cytosolic citrate by ACLY yields oxaloacetate. frontiersin.org Further metabolism of oxaloacetate can generate NADPH, a critical cofactor for NADPH oxidase and inducible nitric oxide synthase (iNOS), enzymes responsible for producing ROS and NO, respectively. frontiersin.org These molecules are potent antimicrobial agents but also act as signaling molecules in inflammation. frontiersin.org

Prostaglandin Synthesis: The acetyl-CoA generated from citrate can be used for the synthesis of prostaglandins, such as PGE2, which are important lipid mediators of inflammation. frontiersin.orgresearchgate.net

Antioxidant and Anti-inflammatory Properties: Paradoxically, citrate and its derivatives can also exhibit antioxidant and anti-inflammatory effects. nih.gov Studies have shown that citrate can protect cells from oxidative damage and reduce inflammatory responses. nih.govscienceopen.com It can upregulate free radical scavenging proteins and downregulate components of inflammatory responses, potentially through the activation of pathways like PPARγ. nih.govscienceopen.com

Table 2: Citrate-Derived Molecules and Their Roles in Inflammation and Redox Signaling

Citrate-Derived MoleculeEnzyme/ProcessFunctionReference
Acetyl-CoAProstaglandin SynthesisPrecursor for inflammatory mediators (e.g., PGE2) frontiersin.orgresearchgate.net
NADPHNADPH Oxidase, iNOSProduction of ROS and NO frontiersin.org
ItaconateCis-aconitate decarboxylase (ACOD1)Anti-inflammatory agent, inhibits succinate dehydrogenase nih.govscispace.com

Citrate Transport and Compartmentalization in Research Models

The distinct roles of citrate in the mitochondria and cytosol necessitate tightly regulated transport across the inner mitochondrial membrane. nih.gov This transport is primarily mediated by the mitochondrial citrate carrier (CIC), also known as solute carrier family 25 member 1 (SLC25A1). nih.govnih.govnih.gov The CIC facilitates an electroneutral exchange, typically exporting citrate from the mitochondrial matrix in exchange for a cytosolic anion, such as malate (B86768). nih.govfrontiersin.org

The activity and expression of CIC are critical for connecting mitochondrial metabolism with cytosolic biosynthetic pathways. nih.govnih.gov Research models have shown that the expression of CIC is high in tissues with high rates of lipogenesis, such as the liver and pancreas. nih.gov Furthermore, plasma membrane citrate transporters, including a variant of CIC (pmCiC) and SLC13A5, allow cells to take up citrate from the extracellular environment, which can be particularly important for cancer cells. mdpi.comfrontiersin.org The study of these transporters is crucial for understanding how different cellular compartments access and utilize citrate under various physiological and pathological conditions. nih.govnih.gov

Citrate Metabolism in Disease Models (e.g., Cancer, Metabolic Disorders)

Dysregulation of citrate metabolism is a hallmark of several diseases, most notably cancer and metabolic disorders. nih.govnih.govsemanticscholar.org

Cancer: Proliferating cancer cells have a high demand for lipids for new membrane synthesis. frontiersin.orgresearchgate.net To meet this demand, they often exhibit increased export of mitochondrial citrate to the cytosol to fuel fatty acid synthesis. nih.govfrontiersin.org This reliance on citrate metabolism has led to the identification of enzymes like ACLY and transporters like CIC as potential therapeutic targets in oncology. nih.govresearchgate.net In some cancer cells, the uptake of extracellular citrate has been shown to support metabolism, proliferation, and survival, especially under conditions of metabolic stress like hypoxia. frontiersin.org The rapid conversion of citrate to acetyl-CoA and oxaloacetate in cancer cells helps maintain low cytosolic citrate levels, which prevents the inhibitory feedback on glycolysis, thus sustaining the high glycolytic rate known as the Warburg effect. nih.govresearchgate.net

Metabolic Disorders: The central role of citrate in linking carbohydrate and lipid metabolism makes it a key player in metabolic disorders. nih.gov For instance, the efflux of citrate from mitochondria is important for glucose-stimulated insulin (B600854) secretion in pancreatic β-cells. nih.gov An increase in the activity of the mitochondrial CIC has been implicated in the onset of inflammation and autoimmune diseases. nih.gov Conversely, a decrease in CIC activity is associated with several congenital metabolic diseases. nih.gov

The study of citrate metabolism in these disease models continues to reveal novel insights into pathology and offers new avenues for therapeutic intervention. nih.govnih.gov

Future Research Perspectives on Dc 52 Citrate

Exploration of Additional Therapeutic Modalities

While the current applications of citrate-based compounds are established, the future of DC-52 citrate (B86180) research lies in exploring new and expanded therapeutic roles. Investigations are moving beyond conventional uses to harness its unique properties in complex disease models.

One promising area is in oncology. Citrate is a key metabolite that can influence the behavior of both cancer and immune cells. researchgate.net Research suggests that modulating citrate levels can induce cancer cell apoptosis and enhance cancer immunotherapy by affecting macrophages, dendritic cells (DCs), and T cells within the tumor microenvironment. researchgate.net Future studies on DC-52 citrate could focus on its potential to reprogram the metabolism of these cells as an effective therapeutic strategy. researchgate.net For instance, citrate has been shown to inhibit tumor growth in several preclinical models, indicating that compounds like this compound could be developed as targeted anti-tumor agents. researchgate.net

Another emerging modality is in the field of nanomedicine and biomaterials. Citrate-based biomaterials are noted for their tunable mechanical properties, biocompatibility, and controlled degradation, making them suitable for applications from soft to hard tissue regeneration. nih.gov Researchers are fabricating nanoparticles using citrate, such as the Cu2+–citrate–chitosan complex nanoparticles, for chemodynamic therapy in cancer. acs.org These particles can respond to the tumor microenvironment to release therapeutic ions, killing cancer cells with high specificity and safety. acs.org Future work on this compound could involve designing novel nanoparticle-based delivery systems for targeted drug release or regenerative engineering applications.

The therapeutic applications of compounds related to citrate are summarized in the table below.

Therapeutic AreaInvestigated ApplicationMechanism/Target
Oncology Inhibition of tumor growth and proliferationInduction of apoptosis; modulation of immune cells (macrophages, T cells); inhibition of glycolysis. researchgate.netnih.gov
Enhancement of immunotherapyReprogramming metabolism of cells in the tumor microenvironment. researchgate.net
Nanomedicine Chemodynamic Therapy (CDT)Fenton-like reactions in the acidic tumor microenvironment to generate hydroxyl radicals. acs.org
Metabolic Disorders Treatment of HyperlipoproteinemiaInhibition of hepatic triglyceride synthesis; potential lowering of citrate precursor levels. nih.gov
Tissue Regeneration Development of BiomaterialsUse as a monomer for creating biocompatible and biodegradable polymers for tissue engineering. nih.gov

Integration with Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of this compound research with omics technologies such as proteomics and metabolomics offers a powerful approach to understanding its mechanism of action on a systemic level. These technologies allow for the high-throughput analysis of proteins and metabolites, providing a detailed snapshot of cellular responses and identifying potential biomarkers. mdpi.comresearchgate.net

Metabolomics studies have frequently identified citrate as a critical metabolite in various biological pathways and disease states. For example, analyses of plasma have revealed that metabolic pathways involving the citrate cycle (TCA cycle) are significantly altered in conditions like breast cancer. nih.gov Similarly, research in metabolic bone diseases has used metabolomics to identify elevated citrate levels as a potential biomarker for high bone turnover. frontiersin.org By applying metabolomics to studies involving this compound, researchers could map its influence on metabolic networks, such as the TCA cycle, amino acid metabolism, and fatty acid synthesis. nih.govfrontiersin.org

Proteomics, the large-scale study of proteins, can complement these findings by identifying protein expression changes that result from exposure to this compound. mdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can quantify thousands of proteins, revealing how this compound might affect enzymes, signaling proteins, and structural components. ingentaconnect.com Integrative analyses combining proteomics and metabolomics can uncover the complex interplay between protein regulation and metabolic shifts, elucidating the compound's broader biological impact. nih.govfrontiersin.org For instance, an integrative study might reveal that this compound alters the expression of enzymes in the TCA cycle (proteomics) while simultaneously changing the concentrations of citrate, succinate (B1194679), and malate (B86768) (metabolomics). nih.gov

The table below highlights findings from omics studies where citrate was a key identified metabolite.

Omics TechnologyDisease/ConditionKey Findings Related to CitrateReference(s)
Metabolomics Breast CancerAltered levels of citrate cycle pathway metabolites (fumarate, malate, succinate) in plasma. nih.gov
Proteomics & Metabolomics Spaceflight effects on RiceChanges in the citrate cycle (TCA cycle) and amino acid metabolism pathways. frontiersin.org
Metabolomics Inner Ear DisordersDecrease in citrate levels may be linked to disturbed endolymphatic Ca2+ flux in Meniere's disease. mdpi.com
Metabolomics Metabolic Bone DiseaseElevated citrate levels associated with high bone turnover in patients with chronic kidney disease. frontiersin.org
Metabolomics Arsenic ExposureVariations in the cord serum metabolome potentially related to the regulation of the citrate cycle. nih.gov

Development of Predictive Research Models

The development of predictive research models, including in silico and mathematical approaches, is crucial for accelerating the research and development of this compound. These models can help predict the compound's behavior, optimize its application, and understand its interactions at a molecular level, reducing the time and cost associated with laboratory experiments. dc.govresearchgate.net

In silico techniques like molecular docking are valuable for predicting how this compound might interact with specific protein targets. researchgate.netajbls.com For example, docking studies can simulate the binding affinity of a compound to the active site of an enzyme, such as citrate synthase or ATP citrate lyase, which are critical in cellular metabolism. researchgate.netresearchgate.net This approach can screen potential targets and guide the design of more effective therapeutic agents. nih.gov

Kinetic modeling is another powerful tool. Researchers have developed complex kinetic models to describe the behavior of citrate-based tracers in vivo, such as the 52Fe/52mMn-citrate model used in positron emission tomography (PET) to study iron transport across the blood-brain barrier. nih.gov A similar approach could be used to create a predictive model for the pharmacokinetics of this compound, helping to understand its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Furthermore, nomogram prediction models based on clinical data have been constructed to predict the risk of citrate accumulation in patients undergoing specific medical procedures, demonstrating the utility of statistical models in clinical settings. researchgate.net For this compound, researchers could develop quantitative structure-activity relationship (QSAR) models to predict its biological activity based on its chemical structure or build systems biology models to simulate its effect on metabolic pathways under different conditions. researchgate.netnih.gov

Investigative Strategies for Antibiotic Resistance Mechanisms

The growing threat of antibiotic resistance necessitates the exploration of novel compounds and strategies. Future research on this compound could investigate its potential role in combating bacterial resistance. Bacteria develop resistance through various mechanisms, including enzymatic inactivation of the drug, modification of the drug target, changes in membrane permeability, and active efflux of the antibiotic out of the cell. libretexts.orgmdpi.com

Investigative strategies for this compound could focus on several key areas:

Disruption of Bacterial Metabolism: Citrate is central to the TCA cycle in many bacteria. A compound like this compound could be designed to interfere with this critical metabolic pathway, potentially inhibiting bacterial growth or survival. nih.gov Research could explore if the compound inhibits key TCA cycle enzymes or disrupts the proton motive force used for ATP synthesis. mdpi.com

Overcoming Efflux Pumps: Efflux pumps are a common mechanism of multidrug resistance, actively removing antibiotics from the bacterial cell. libretexts.orguspharmacist.com Studies could investigate whether this compound can act as an efflux pump inhibitor (EPI). By blocking these pumps, it could restore the effectiveness of existing antibiotics when used in combination therapy.

Permeabilizing the Bacterial Membrane: Some agents can increase the permeability of the bacterial outer membrane, allowing antibiotics to enter the cell more easily. nih.gov Future studies could assess if this compound has membrane-disrupting properties, particularly against Gram-negative bacteria, which possess a challenging outer membrane. nih.gov

Inhibition of Resistance-Conferring Enzymes: Bacteria often produce enzymes, such as β-lactamases, that degrade antibiotics. nih.gov While less direct, research could explore if this compound or its derivatives could be designed to inhibit such enzymes, representing a strategy of directly targeting the resistance mechanism itself. libretexts.org

The table below outlines major bacterial resistance mechanisms that could be the focus of investigative strategies for this compound.

Resistance MechanismDescriptionPotential Investigative Strategy for this compound
Enzymatic Degradation Bacteria produce enzymes (e.g., β-lactamases) that chemically degrade the antibiotic. nih.govInvestigate if this compound can act as an inhibitor of these enzymes.
Target Modification The bacterial target of the antibiotic (e.g., ribosomes, cell wall enzymes) is altered so the drug can no longer bind effectively. libretexts.orguspharmacist.comExplore if this compound can re-sensitize the target or provide an alternative metabolic vulnerability.
Efflux Pumps Proteins in the bacterial membrane actively pump the antibiotic out of the cell, preventing it from reaching its target. mdpi.comnih.govTest this compound as a potential Efflux Pump Inhibitor (EPI) in combination therapies.
Reduced Permeability The bacterial cell wall or membrane changes to prevent the antibiotic from entering. nih.govAssess if this compound can function as a membrane permeabilizer.
Metabolic Bypass Bacteria develop alternative metabolic pathways to circumvent the pathway inhibited by the antibiotic. libretexts.orgDetermine if this compound can inhibit the primary and bypass metabolic pathways simultaneously.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing and characterizing DC-52 citrate to ensure reproducibility?

  • Methodological Answer : Synthesis of this compound should follow stoichiometric calculations and purification via recrystallization or chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Document all steps meticulously, including reagent sources, reaction conditions, and equipment specifications, as per guidelines for experimental reproducibility .

Q. What analytical methods are most reliable for quantifying this compound in vitro?

  • Methodological Answer : Use spectrophotometric assays (e.g., citrate synthase activity kits) with standardized calibration curves. Ensure sample dilution falls within the linear range of detection. Cross-validate results using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for absolute quantification in complex matrices. Adhere to protocols that specify incubation times, buffer compositions, and temperature controls to minimize variability .

Q. How should researchers design assays to measure this compound’s enzymatic activity?

  • Methodological Answer : Optimize assay conditions by testing pH, substrate concentrations, and cofactor dependencies. Include negative controls (e.g., enzyme inhibitors) and positive controls (e.g., known citrate concentrations). Use kinetic measurements to determine Vmax and Km values. Document any deviations from standard protocols, as minor variations in pipetting or incubation can alter binding kinetics .

Advanced Research Questions

Q. How can contradictory data on this compound’s mitochondrial uptake kinetics be resolved methodologically?

  • Methodological Answer : Conduct dose-response experiments under standardized oxygen tension and temperature. Compare results across multiple cell lines or mitochondrial isolation protocols. Perform meta-analyses of existing data to identify confounding variables (e.g., cell viability, assay interference). Use statistical tools like Bland-Altman plots to assess systematic biases .

Q. What experimental design considerations are critical for studying this compound’s interaction with citrate synthase?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding affinities and stoichiometry. Use site-directed mutagenesis to identify critical enzyme residues. Validate findings with molecular dynamics simulations. Ensure controls account for endogenous citrate levels in biological samples. Publish full experimental details, including raw data and computational models, in supplementary materials .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC50 values. Use ANOVA with post-hoc tests to compare groups. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify outliers. Report confidence intervals and effect sizes to contextualize significance .

Data Presentation and Reproducibility

Q. How should researchers present this compound stability data to enhance cross-study comparability?

  • Methodological Answer : Include tables summarizing degradation rates under varying pH, temperature, and light exposure. Use Arrhenius plots for thermal stability analysis. Provide raw chromatograms and spectral data in supplementary files. Follow journal guidelines for figure preparation, ensuring axis labels and error bars are clearly defined .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control (QC) checkpoints using Fourier-transform infrared spectroscopy (FTIR) for functional group verification. Track synthetic yields and purity across batches using statistical process control (SPC) charts. Share detailed batch records in open-access repositories to facilitate replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.